Fmoc-L-Aea-OH is commercially available and can be sourced from various chemical suppliers. It falls under the classification of amino acids and their derivatives, specifically modified amino acids used in peptide synthesis. The use of the fluorenylmethyloxycarbonyl (Fmoc) group allows for selective protection and deprotection during the synthesis process.
The synthesis of Fmoc-L-Aea-OH typically involves several key steps:
The process is monitored using high-performance liquid chromatography (HPLC) and mass spectrometry to ensure product purity and correct sequence confirmation .
Fmoc-L-Aea-OH has a complex structure characterized by its Fmoc group attached to an allyl side chain. The molecular formula is C₁₃H₁₅N₃O₃, and its structure includes:
The compound's structure allows it to participate in various chemical reactions while maintaining stability under standard synthesis conditions .
Fmoc-L-Aea-OH undergoes several important chemical reactions:
These reactions are crucial for modifying peptides during synthesis and for generating derivatives with specific properties.
The mechanism of action of Fmoc-L-Aea-OH primarily revolves around its role as a protecting group during peptide synthesis:
This mechanism allows for precise control over peptide assembly, facilitating the incorporation of non-standard amino acids and modifications .
Fmoc-L-Aea-OH exhibits several notable physical and chemical properties:
These properties make it suitable for use in various synthetic applications while ensuring compatibility with common laboratory techniques .
Fmoc-L-Aea-OH finds extensive applications in scientific research, particularly in:
The 2-(2-aminoethoxy)ethoxyacetyl (AEEA) linker in Fmoc-L-Aea-OH introduces a highly reactive aldehyde functionality upon cleavage, enabling chemoselective bioconjugation. Successful incorporation requires precise coupling protocols to prevent side reactions. Standard carbodiimide-mediated couplings (e.g., DIC/HOBt) risk incomplete activation due to the sterically hindered secondary amine of the AEEA moiety. Advanced protocols utilize phosphonium/uronium reagents (e.g., HATU, PyAOP) with N-methylmorpholine (2-4 eq.) in N,N-dimethylformamide, achieving >98% coupling efficiency within 30 minutes at ambient temperature [3] [9].
Critical adjustments include:
Table 1: Coupling Reagent Efficacy for AEEA Incorporation
Coupling Reagent | Reaction Time (min) | Coupling Efficiency (%) | Byproduct Formation Risk |
---|---|---|---|
HATU/DIPEA | 20 | 99.2 | Low |
DIC/Oxyma | 45 | 97.5 | Very Low |
TBTU/NMM | 30 | 96.8 | Moderate |
PyBOP/HOAt | 25 | 98.7 | Low |
Orthogonal protection is essential to preserve the aldehyde functionality during synthesis. The cyclic acetal group in Fmoc-L-Aea-OH is stable under standard Fmoc/t-butyll solid-phase peptide synthesis conditions (piperidine deprotection, TFA cleavage) but labile to strong acids or nucleophiles [3]. Strategic protection schemes include:
Orthogonality is validated through stability studies showing <0.1% acetal degradation after 20 cycles of standard solid-phase peptide synthesis when combining Fmoc-α-amine protection with ivDde side-chain protection [6].
Current Good Manufacturing Practices-compliant production of Fmoc-L-Aea-OH requires stringent controls:
Current Good Manufacturing Practices protocols specify:
The tert-butyloxycarbonyl-protected AEA intermediate is synthesized via vacuum-assisted carbamation:
Table 2: Vacuum-Assisted vs. Conventional Boc Protection
Parameter | Vacuum-Assisted Method | Conventional Method |
---|---|---|
Reaction Temperature | -40°C | 25°C |
Reaction Time | 4 h | 16 h |
Byproduct Formation | <0.5% | 3-5% |
Enantiomeric Excess | >99.9% | 98.5% |
Isolated Yield | 87% | 78% |
The chiral center α to the aldehyde in Fmoc-L-Aea-OH is susceptible to racemization above -20°C during homologation. Optimized low-temperature protocols:
These conditions reduce racemization to <0.3% versus 5-8% in room-temperature couplings, as quantified by chiral ultra-high-performance liquid chromatography of model peptides [5].
Base-induced racemization during Fmoc deprotection follows distinct pathways:
Table 3: Base Impact on Enantiomeric Excess
Deprotection Base | Concentration (%) | Time (min) | Racemization (%) | Histidine-Safe |
---|---|---|---|---|
Piperidine | 20 | 3 | 1.8 | No |
4-Methylpiperidine | 20 | 5 | 0.9 | Yes |
Piperazine | 0.5 M | 10 | 0.7 | Yes |
DBU | 2 | 1 | 5.2 | No |
Selection criteria prioritize:
Validated protocols utilize piperazine (0.5 M in N,N-dimethylformamide) for 2×10 minute cycles at 4°C, achieving <0.5% racemization in 26-mer peptides containing multiple histidine residues [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1